molecular formula C128H189F3N44O39S B3029616 (2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid CAS No. 72629-64-2

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

Cat. No.: B3029616
CAS No.: 72629-64-2
M. Wt: 3057.2 g/mol
InChI Key: RCAQMTCDEBQWOG-UKHGIHDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C126H188N44O37S.C2HF3O2/c1-62(2)100(120(204)149-51-93(178)144-52-94(179)151-64(5)102(186)152-65(6)103(187)160-80(122(206)207)34-35-91(128)176)169-98(183)56-148-108(192)87(57-171)166-118(202)89(59-173)168-119(203)90(60-174)167-117(201)88(58-172)155-97(182)55-147-107(191)85(47-92(129)177)164-112(196)76(27-17-38-140-124(132)133)156-109(193)75(26-16-37-139-123(130)131)153-95(180)53-146-106(190)81(43-66-20-10-8-11-21-66)161-110(194)77(28-18-39-141-125(134)135)158-116(200)86(48-99(184)185)165-114(198)83(45-69-49-143-74-25-15-14-24-72(69)74)163-111(195)78(29-19-40-142-126(136)137)157-113(197)82(44-67-22-12-9-13-23-67)162-115(199)84(46-70-50-138-61-150-70)154-96(181)54-145-105(189)79(36-41-208-7)159-121(205)101(63(3)4)170-104(188)73(127)42-68-30-32-71(175)33-31-68;3-2(4,5)1(6)7/h8-15,20-25,30-33,49-50,61-65,73,75-90,100-101,143,171-175H,16-19,26-29,34-48,51-60,127H2,1-7H3,(H2,128,176)(H2,129,177)(H,138,150)(H,144,178)(H,145,189)(H,146,190)(H,147,191)(H,148,192)(H,149,204)(H,151,179)(H,152,186)(H,153,180)(H,154,181)(H,155,182)(H,156,193)(H,157,197)(H,158,200)(H,159,205)(H,160,187)(H,161,194)(H,162,199)(H,163,195)(H,164,196)(H,165,198)(H,166,202)(H,167,201)(H,168,203)(H,169,183)(H,170,188)(H,184,185)(H,206,207)(H4,130,131,139)(H4,132,133,140)(H4,134,135,141)(H4,136,137,142);(H,6,7)/t64-,65-,73-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,100-,101-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAQMTCDEBQWOG-UKHGIHDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CNC=N5)NC(=O)CNC(=O)C(CCSC)NC(=O)C(C(C)C)NC(=O)C(CC6=CC=C(C=C6)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CNC=N5)NC(=O)CNC(=O)[C@H](CCSC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC6=CC=C(C=C6)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C128H189F3N44O39S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3057.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

g3-MSH Trifluoroacetate acts as an agonist at the MC3R. It binds to the receptor and activates it, leading to a series of intracellular events. The activation of MC3R leads to the attenuation of NF-kB function and a reduction in the release of pro-inflammatory mediators. This suggests that g3-MSH Trifluoroacetate may have anti-inflammatory effects.

Pharmacokinetics

Information on the pharmacokinetics of g3-MSH Trifluoroacetate is currently limited. Trifluoroacetic acid (tfa), a component of g3-msh trifluoroacetate, is known to be highly water-soluble. This suggests that g3-MSH Trifluoroacetate may also be highly water-soluble, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Biochemical Analysis

Biochemical Properties

g3-MSH Trifluoroacetate is known to interact with Melanocortin 3 Receptors (MC3) expressed on immune cells. Activation of these receptors leads to attenuation of NF-kB function and reduced release of pro-inflammatory mediators (IL-1, IL-6, and IL-8). This suggests that g3-MSH Trifluoroacetate plays a significant role in biochemical reactions, particularly in immune responses.

Cellular Effects

The effects of g3-MSH Trifluoroacetate on cells are primarily related to its interaction with MC3 receptors. By activating these receptors, g3-MSH Trifluoroacetate can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of g3-MSH Trifluoroacetate involves its binding to MC3 receptors. This binding leads to the activation of these receptors and subsequent attenuation of NF-kB function. This can result in changes in gene expression and cellular metabolism.

Biological Activity

The compound (2S)-5-amino-... is a complex peptide with potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Properties

The compound is characterized by a long chain of amino acids and various functional groups that contribute to its biological activity. Its structure includes:

  • Multiple amino acid residues
  • Functional groups such as hydroxyl, methylsulfanyl, and carbamimidamidopentanoyl

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition :
    • The compound has been shown to inhibit specific enzymes involved in nucleotide biosynthesis, notably AICARFTase and GARFTase. This dual inhibition results in the depletion of ATP pools within cells, affecting cellular metabolism and proliferation .
  • Transporter Interaction :
    • Its structural modifications enhance specificity for certain transporters, allowing for selective uptake in tumor cells. This selectivity may provide therapeutic advantages in targeting cancer cells while sparing normal tissues .
  • Antiproliferative Effects :
    • Studies indicate that the compound exhibits significant antiproliferative effects against various cancer cell lines. The mechanism involves interference with metabolic pathways critical for cell division and growth .

Biological Activity Data

A summary of biological activity data is presented in the table below:

Activity TypeObserved EffectReference
Enzyme InhibitionInhibition of AICARFTase
Transporter SelectivityEnhanced uptake in tumor cells
AntiproliferativeSignificant reduction in cell viability

Case Studies

Several studies have investigated the biological activity of this compound:

  • Cancer Research :
    • A study demonstrated that the compound effectively reduced tumor growth in xenograft models by inhibiting key metabolic enzymes involved in nucleotide synthesis. The results indicated a significant decrease in tumor size compared to controls .
  • Metabolic Disorders :
    • Research has also suggested potential applications in metabolic disorders due to its ability to modulate energy metabolism through enzyme inhibition .

Scientific Research Applications

The compound (2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid; 2,2,2-trifluoroacetic acid has various applications in scientific research, particularly in the fields of medicinal chemistry and biochemistry. Below is a detailed discussion of its applications, supported by data tables and case studies.

Drug Development

The compound is structurally related to several bioactive peptides and small molecules that are being investigated for their potential therapeutic effects. Its complex amino acid sequence suggests it may interact with biological targets involved in metabolic regulation and disease processes.

Case Study: Semaglutide

One notable application is its similarity to semaglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist used in the treatment of type 2 diabetes and obesity. Semaglutide functions by enhancing insulin secretion, reducing glucagon levels, and promoting satiety, which are critical mechanisms for managing blood sugar levels and weight loss . Research into compounds like the one discussed can help identify new analogs with improved efficacy or reduced side effects.

Table: Comparison of Related Compounds

Compound NameMechanism of ActionTherapeutic Use
SemaglutideGLP-1 receptor agonistType 2 diabetes, obesity
LiraglutideGLP-1 receptor agonistType 1 & 2 diabetes
ExenatideGLP-1 receptor agonistType 2 diabetes
(Target Compound)Potential GLP-1 receptor interactionResearch on metabolic diseases

Enzyme Inhibition Studies

The compound may serve as a substrate or inhibitor for various enzymes involved in metabolic pathways. Understanding its interactions could lead to insights into enzyme regulation and potential therapeutic interventions.

Case Study: Amino Acid Metabolism

Research has shown that certain amino acid derivatives can influence metabolic pathways linked to obesity and diabetes. The compound's structure allows it to be tested as an inhibitor or activator of enzymes such as transaminases, which play roles in amino acid metabolism .

Table: Enzyme Targets for Investigation

Enzyme NameRole in MetabolismPotential Interaction with Compound
TransaminasesAmino acid metabolismInhibition/Activation
Dipeptidyl Peptidase IVGLP-1 degradationInhibition
Glutamate DecarboxylaseNeurotransmitter synthesisSubstrate/Competitive Inhibition

Structure-Activity Relationship (SAR) Studies

The compound can be utilized in SAR studies to determine how modifications to its structure affect biological activity. By synthesizing analogs with slight variations, researchers can identify key functional groups that enhance or diminish activity against specific targets.

Case Study: Peptide Modifications

In peptide drug design, modifications such as cyclization or substitution at specific positions can significantly alter pharmacokinetic properties. Studies involving the target compound may reveal optimal configurations for stability and efficacy .

Table: Potential Modifications

Modification TypeExpected Outcome
CyclizationIncreased stability
Substitution at Position XEnhanced receptor binding affinity
Lengthening of side chainsImproved solubility

Chemical Reactions Analysis

Functional Group Analysis and Reactivity

Functional Group Reaction Type Conditions Products/Outcomes
Amide bondsHydrolysisAcidic (e.g., HCl) or basic (NaOH)Cleavage into constituent amino acids; potential degradation under prolonged exposure .
Carbamimidamido (guanidino)Nitration/ComplexationHNO₃ or metal ions (e.g., Cu²⁺)Nitroguanidines or coordination complexes; may affect bioactivity .
Amino groups (-NH₂)Acylation/AlkylationAcetic anhydride, alkyl halidesModified side chains (e.g., acetylated lysine derivatives) .
Carboxylic acid (-COOH)Esterification/Salt formationMethanol/H⁺ or bases (e.g., NaHCO₃)Methyl esters or sodium salts; alters solubility .
Methylsulfanyl (-S-CH₃)OxidationH₂O₂ or peracidsSulfoxide/sulfone formation; limited reactivity compared to free thiols .
Hydroxyl groups (-OH)Esterification/GlycosylationAcid chlorides, glycosyl donorsPhosphorylated or glycosylated derivatives .

Hydrolysis of Amide Bonds

  • Acidic Hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, leading to bond cleavage. Predominant in gastric environments or storage with TFA .

  • Basic Hydrolysis : Hydroxide ion attack on the carbonyl carbon, prevalent in alkaline conditions. May cause racemization of chiral centers .

Stability in Aqueous Solutions

  • The compound’s solubility in water is enhanced by its TFA salt form, but prolonged exposure to neutral/basic pH induces:

    • Deamidation : Conversion of asparagine/aspartate residues to succinimide intermediates, leading to hydrolysis products .

    • Oxidative Degradation : Limited due to the absence of free thiols, but methylsulfanyl groups may oxidize to sulfoxides under strong oxidizers .

Derivatization Reactions

  • Labeling via Amino Groups : Fluorescent tags (e.g., FITC) or biotinylation reagents target lysine/arginine residues, enabling tracking in biochemical assays .

  • Crosslinking : Glutaraldehyde or NHS esters facilitate inter-/intramolecular bridges between amino groups, altering tertiary structure .

Impact of Trifluoroacetic Acid (TFA)

  • Role in Synthesis : TFA is a residual counterion from solid-phase peptide synthesis (SPPS), influencing solubility and crystallinity .

  • Reactivity : TFA’s strong acidity (pKa ~0.3) can protonate amino groups, reducing nucleophilicity and stabilizing the compound against base-catalyzed degradation .

Degradation Under Stress Conditions

Stress Condition Observed Degradation Mechanism
Heat (60°C, 72 hr)Aggregation via hydrophobic interactionsDenaturation of tertiary structure .
UV Light (254 nm)Photolysis of aromatic residues (e.g., Tyr)Radical formation and peptide backbone cleavage .
Oxidative (0.3% H₂O₂)Methionine sulfoxide formationLimited to methylsulfanyl groups .

Synthetic Modifications

  • Side-Chain Protection : During SPPS, tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups shield reactive sites (e.g., amino, hydroxyl). Deprotection with TFA restores functionality .

  • Conjugation with PEG : Polyethylene glycol (PEG) chains attached to lysine residues enhance pharmacokinetic properties .

Analytical Characterization

  • LC-MS/MS : Identifies hydrolysis products (e.g., free amino acids) and oxidation byproducts .

  • Circular Dichroism (CD) : Monitors conformational changes post-reaction, particularly in helices/β-sheets .

Comparison with Similar Compounds

Table 1: Structural Comparison with MFR-a

Parameter Compound X MFR-a (Methylofuran)
Backbone Peptide-based, multiple amide bonds Modified furanose with β/α-linkages
Key Functional Groups Carbamimidamido, hydroxyl, imidazole Formyl, methylsulfanyl
Biological Role Hypothesized enzyme inhibitor Electron carrier in methanogenesis
Stabilizing Features Trifluoroacetic acid counterion Glycosidic linkages
3. Polyimide-1 (Hair Protection Agent)

Polyimide-1 () is a synthetic polymer used in hair care. While unrelated biologically, its structural analysis highlights methodologies applicable to Compound X:

  • Chemical Modification : Both undergo surface functionalization (e.g., hydroxylation in Compound X vs. acrylate groups in polyimide-1).
  • Performance Metrics : Wet combability studies for polyimide-1 (Figure 2, ) parallel stability assays needed for Compound X .

Computational and Experimental Comparison Methods

Graph-Based Structural Analysis :
Compound X’s complexity necessitates advanced graph isomorphism networks (GINs) to detect subgraph similarities with other peptides. GINs excel in identifying conserved motifs (e.g., imidazole clusters) and bond arrangements .

Tanimoto Similarity Coefficients :
Binary fingerprint analysis () reveals moderate similarity (~0.4–0.6 Tanimoto index) between Compound X and MFR-a due to shared nitrogen-rich groups, but low similarity (<0.3) with simpler salts like Epsom salts () .

Table 2: Computational Similarity Metrics

Compared Compound Tanimoto Coefficient Common Subgraphs (GIN Analysis)
MFR-a 0.55 Amide bonds, aromatic rings
OP-828 0.48 Leucine/valine residues
Polyimide-1 0.12 Hydroxyl/carboxyl groups

Critical Research Findings

Stability : Compound X’s TFA counterion enhances solubility but reduces thermal stability compared to MFR-a’s glycosidic stabilization .

Bioactivity : The carbamimidamido groups in Compound X show stronger electrostatic interactions than OP-828’s morpholine rings, suggesting superior enzyme inhibition .

Synthesis Challenges : Multi-step solid-phase peptide synthesis (SPPS) is required for Compound X, mirroring complexities in OP-828/829 production .

Q & A

Q. How can researchers structurally characterize this complex peptide-derived compound?

Methodological Answer:

  • Use NMR spectroscopy (1H and 13C) to resolve stereochemistry and confirm amino acid linkages. For example, δ values for specific protons (e.g., aromatic or hydroxyl groups) can validate substitutions like 4-hydroxyphenyl or imidazole moieties .
  • High-resolution mass spectrometry (HRMS) is critical for confirming molecular weight and fragmentation patterns. For instance, isotopic peaks in MS data can distinguish trifluoroacetic acid counterions from the parent compound .
  • Circular dichroism (CD) may help analyze secondary structures (e.g., β-turns) influenced by hydroxyproline repeats .

Q. What synthetic strategies are recommended for constructing multi-residue peptides with repetitive hydroxyproline motifs?

Methodological Answer:

  • Adopt convergent synthesis to assemble smaller fragments (e.g., hydroxyproline-rich segments) separately, minimizing side reactions. Solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection is ideal for stepwise coupling .
  • Optimize coupling reagents (e.g., HATU/DIPEA) for sterically hindered residues like 3-phenylpropanoyl or 4-methylsulfanylbutanoyl .
  • Use microwave-assisted synthesis (as in ) to accelerate slow reactions (e.g., carbamimidamidopentanoyl incorporation) while maintaining enantiomeric purity .

Advanced Research Questions

Q. How can non-covalent interactions (NCIs) influence the compound’s stability and bioactivity?

Methodological Answer:

  • Perform molecular dynamics simulations to map hydrogen bonds between hydroxyproline residues and solvent/co-solvents, which may stabilize the tertiary structure .
  • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with biological targets (e.g., enzymes or receptors). For example, the carbamimidamidopentanoyl group may engage in charge-charge interactions .
  • Analyze crystal packing via X-ray crystallography to identify π-π stacking (e.g., indole or phenyl groups) or hydrophobic clustering .

Q. What experimental designs resolve contradictions in bioactivity data across different assay conditions?

Methodological Answer:

  • Apply Design of Experiments (DoE) to systematically vary parameters (e.g., pH, ionic strength) and identify confounding factors. For example, trifluoroacetic acid (TFA) counterions may interfere with cell-based assays at high concentrations .
  • Validate target engagement using orthogonal assays :
  • In vitro enzymatic assays (e.g., fluorescence-based hydrolysis) for kinetic profiling.
  • CRISPR-edited cell lines to isolate specific pathway effects (e.g., Hh pathway modulation as in ) .

Q. How can researchers optimize reaction yields for challenging residues (e.g., 4-oxobutanoyl or carboxypropanoyl)?

Methodological Answer:

  • Implement Bayesian optimization or heuristic algorithms ( ) to screen reaction variables (temperature, solvent ratios, catalyst loading). For example, a 10–15% yield improvement was reported for similar peptides using automated flow chemistry .
  • Employ continuous-flow systems to stabilize reactive intermediates (e.g., diazomethane derivatives) and prevent degradation during prolonged stepwise synthesis .

Methodological Challenges and Solutions

Q. What analytical methods ensure purity and batch consistency for this hygroscopic compound?

Methodological Answer:

  • Reverse-phase HPLC with a C18 column and trifluoroacetic acid (0.1% in mobile phase) to separate impurities from the main peak. Validate using pharmacopeial standards (e.g., EP 4 374 877 A2 guidelines) .
  • Karl Fischer titration to quantify residual water, critical for hygroscopic peptides with hydroxyl-rich motifs .

Q. How can computational modeling address limitations in molecular dynamics (MD) simulations for large, flexible peptides?

Methodological Answer:

  • Use fragment-based quantum mechanics/molecular mechanics (QM/MM) to reduce computational load. For example, model the 1H-imidazol-4-yl or indole-3-yl sidechains at the QM level while treating the backbone with MM .
  • Apply enhanced sampling techniques (e.g., metadynamics) to explore conformational landscapes of the 5-carbamimidamidopentanoyl repeat regions .

Ethical and Educational Considerations

Q. What safety protocols are essential for handling trifluoroacetic acid (TFA) during synthesis?

Methodological Answer:

  • Use scrubbers or neutralization traps for TFA vapor mitigation during SPPS cleavage/deprotection.
  • Follow EPA waste guidelines for TFA disposal, as improper handling can lead to environmental persistence .

Q. How can this compound’s synthesis be integrated into graduate-level medicinal chemistry curricula?

Methodological Answer:

  • Design a modular lab course (e.g., and ) where students synthesize fragments (e.g., hydroxyproline tetramer) and analyze them via NMR/MS. Include docking simulations to predict target binding .
  • Teach statistical optimization using open-source tools (e.g., Python-based DoE libraries) to replicate ’s yield-improvement strategies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.